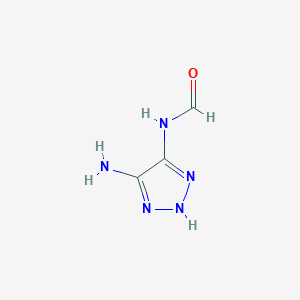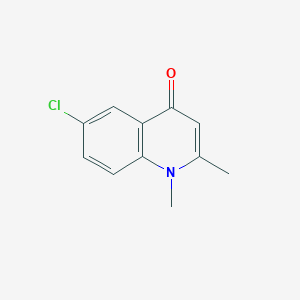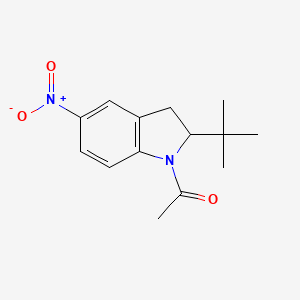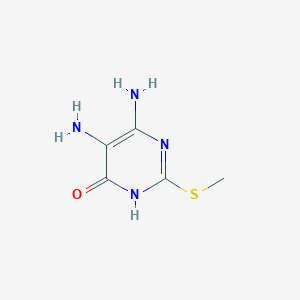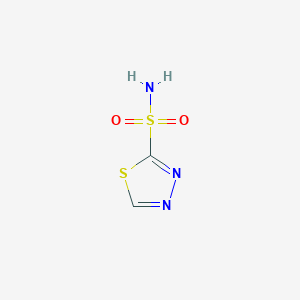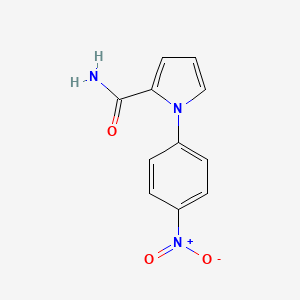
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-(4-Nitrofenil)-1H-pirrol-2-carboxamida es un compuesto orgánico que presenta un anillo de pirrol sustituido con un grupo nitrofenilo y un grupo carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1-(4-Nitrofenil)-1H-pirrol-2-carboxamida típicamente implica la reacción de la 4-nitroanilina con el ácido pirrol-2-carboxílico. La reacción se lleva a cabo en condiciones ácidas o básicas para facilitar la formación del enlace amida. Los reactivos comunes utilizados en esta síntesis incluyen agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y DCC (diciclohexilcarbodiimida) para activar el grupo ácido carboxílico .
Métodos de producción industrial
Esto incluiría la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la aplicación de técnicas de purificación como la cristalización o la cromatografía para obtener el producto deseado con alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-(4-Nitrofenil)-1H-pirrol-2-carboxamida puede experimentar diversas reacciones químicas, incluyendo:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o el borohidruro de sodio.
Sustitución: El grupo nitro puede participar en reacciones de sustitución aromática nucleófila, donde se puede reemplazar por otros nucleófilos.
Oxidación: El anillo de pirrol se puede oxidar en condiciones oxidantes fuertes, lo que lleva a la apertura del anillo u otras transformaciones oxidativas
Reactivos y condiciones comunes
Reducción: Hidrógeno gaseoso con un catalizador de paladio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo
Productos principales
Reducción: 1-(4-Aminofenil)-1H-pirrol-2-carboxamida.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Derivados de pirrol oxidados o productos de apertura de anillo
Aplicaciones Científicas De Investigación
La 1-(4-Nitrofenil)-1H-pirrol-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Se puede utilizar como bloque de construcción para la síntesis de moléculas bioactivas, incluyendo posibles candidatos a fármacos.
Ciencia de materiales: El compuesto se puede incorporar en polímeros u otros materiales para impartir propiedades específicas como la fluorescencia o la conductividad.
Síntesis orgánica: Sirve como intermediario en la síntesis de moléculas orgánicas más complejas
Mecanismo De Acción
El mecanismo de acción de la 1-(4-Nitrofenil)-1H-pirrol-2-carboxamida depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el anillo de pirrol puede participar en interacciones de apilamiento π-π con residuos aromáticos en proteínas .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Nitrofenil)-1H-1,2,3-triazol-4-carboxamida: Estructura similar pero con un anillo de triazol en lugar de un anillo de pirrol.
1-(4-Nitrofenil)-1H-pirazol-4-carboxamida: Estructura similar pero con un anillo de pirazol en lugar de un anillo de pirrol
Singularidad
La 1-(4-Nitrofenil)-1H-pirrol-2-carboxamida es única debido a la combinación del grupo nitrofenilo y el anillo de pirrol, lo que le confiere propiedades electrónicas y estéricas específicas. Esto lo convierte en un intermediario versátil para diversas transformaciones químicas y aplicaciones .
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H9N3O3/c12-11(15)10-2-1-7-13(10)8-3-5-9(6-4-8)14(16)17/h1-7H,(H2,12,15) |
Clave InChI |
GOLZYNJMYCKSRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
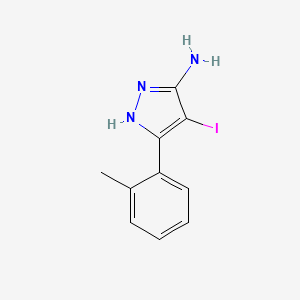
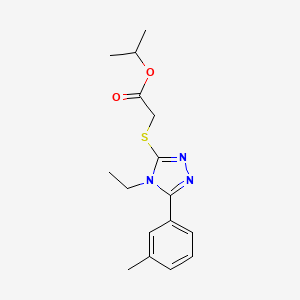
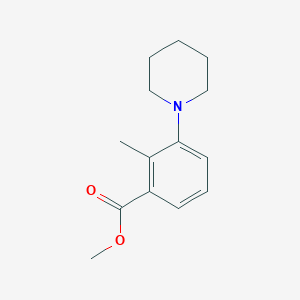
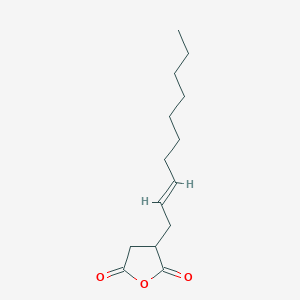
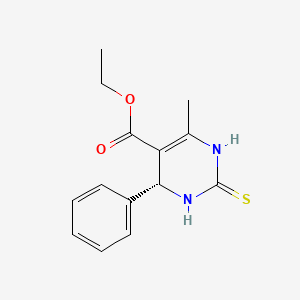
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
